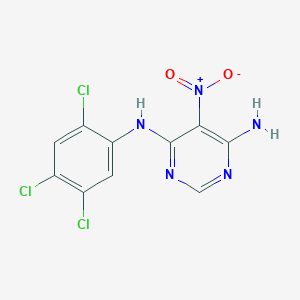

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H6Cl3N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine typically involves the nitration of N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine. This can be achieved through a nitration reaction using nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the chlorination of aniline derivatives, followed by cyclization to form the pyrimidine ring, and finally, nitration to introduce the nitro group.

Analyse Des Réactions Chimiques

Types of Reactions

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Applications De Recherche Scientifique

Pharmacological Applications

1. Central Nervous System Activity

Research indicates that 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine exhibits significant pharmacological activity within the central nervous system (CNS). It is particularly noted for its role as an inhibitor of extracellular glutamate release, which has implications for treating various neurological disorders such as epilepsy and neurodegenerative diseases .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Studies suggest that it may possess properties effective against certain bacterial strains, making it a candidate for developing new antibacterial agents. Its structure allows for modifications that can enhance its efficacy against resistant strains .

3. Anti-Cancer Research

In cancer research, derivatives of pyrimidine compounds have shown promise as potential therapeutic agents. The specific structural features of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells . Ongoing studies are focused on understanding its mechanism of action and optimizing its structure for better efficacy.

Agricultural Applications

1. Herbicide Development

Due to its chemical structure, there is potential for this compound to be utilized in the development of herbicides. Compounds with similar structures have been shown to inhibit specific enzymes in plants, leading to growth inhibition or death of unwanted flora . This application could be particularly beneficial in managing agricultural pests while minimizing environmental impact.

Case Studies

Mécanisme D'action

The mechanism of action of 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and antiviral activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,5-trichlorophenyl)pyrimidine-4,6-diamine: Lacks the nitro group, which may result in different biological activities.

5-nitro-2,4-dichlorophenyl)pyrimidine-4,6-diamine: Similar structure but with fewer chlorine atoms, potentially altering its reactivity and biological properties.

Uniqueness

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine is unique due to the presence of both nitro and trichlorophenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Activité Biologique

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine (CAS No. 681271-30-7) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a nitro group and multiple chlorinated phenyl substituents. Understanding its biological activity is crucial for exploring its therapeutic potentials.

- Molecular Formula : C10H6Cl3N5O2

- Molecular Weight : 334.55 g/mol

- Structure : The compound contains a pyrimidine ring with nitro and trichlorophenyl substituents.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. It has been suggested that such compounds can act as inhibitors against HIV-1 by targeting the non-nucleoside reverse transcriptase binding pocket (NNIBP) of the virus. For instance, derivatives exhibiting structural similarities have shown significant potency against various NNRTI-resistant strains of HIV-1 .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease mechanisms. For example, it may affect dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis pathways. Inhibitors of DHFR are known to have therapeutic applications in cancer and autoimmune diseases .

Cytotoxicity and Selectivity

Studies assessing the cytotoxic effects of this compound on various cell lines reveal that while it exhibits some cytotoxic properties, it also demonstrates selectivity towards certain cancer cell types. This selectivity is crucial for developing targeted cancer therapies .

Study 1: Antiviral Efficacy

A study published in MDPI examined a series of pyrimidine derivatives for their antiviral efficacy against HIV-1. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against resistant strains of HIV-1, suggesting promising antiviral activity .

Study 2: Enzyme Inhibition

Research focused on the inhibition of DHFR revealed that certain pyrimidine derivatives could effectively inhibit this enzyme with IC50 values comparable to established inhibitors. This highlights the potential of this compound as a lead compound for further development in anticancer therapies .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-nitro-4-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N5O2/c11-4-1-6(13)7(2-5(4)12)17-10-8(18(19)20)9(14)15-3-16-10/h1-3H,(H3,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGKQRVYISASDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.